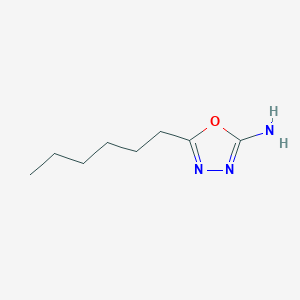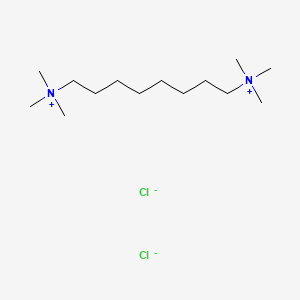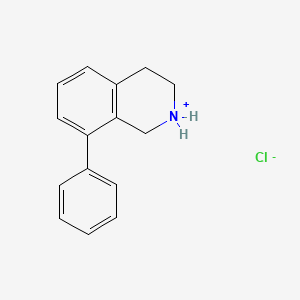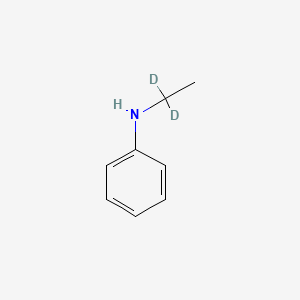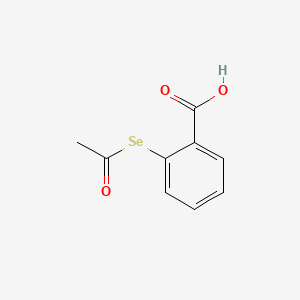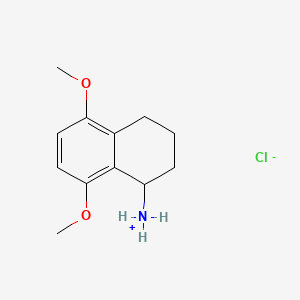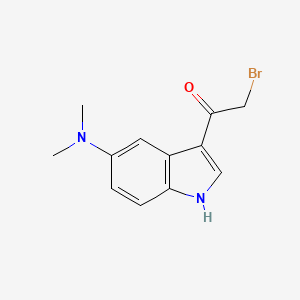
Indole, 3-bromoacetyl-5-(dimethylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole, 3-bromoacetyl-5-(dimethylamino)- is a synthetic compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields. Indole derivatives are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a bromoacetyl group at the third position and a dimethylamino group at the fifth position of the indole ring, making it a unique and valuable molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Indole, 3-bromoacetyl-5-(dimethylamino)- typically involves the bromination of an indole derivative followed by acetylation. One common method includes the reaction of indole with bromoacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective bromination at the third position of the indole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and acetylation processes using automated reactors and precise control of reaction parameters. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Indole, 3-bromoacetyl-5-(dimethylamino)- undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Cycloaddition Reactions: Indole derivatives are known to participate in cycloaddition reactions, forming complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions to replace the bromoacetyl group.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in pharmaceutical and chemical research.
Aplicaciones Científicas De Investigación
Indole, 3-bromoacetyl-5-(dimethylamino)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, sensors, and other industrially significant materials.
Mecanismo De Acción
The mechanism of action of Indole, 3-bromoacetyl-5-(dimethylamino)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparación Con Compuestos Similares
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Known for its anticancer and antioxidant activities.
3-bromoacetylcoumarin: Another bromoacetyl derivative with diverse applications.
Uniqueness: Indole, 3-bromoacetyl-5-(dimethylamino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromoacetyl group and a dimethylamino group makes it a versatile compound for various research and industrial applications.
Propiedades
Número CAS |
6851-69-0 |
|---|---|
Fórmula molecular |
C12H13BrN2O |
Peso molecular |
281.15 g/mol |
Nombre IUPAC |
2-bromo-1-[5-(dimethylamino)-1H-indol-3-yl]ethanone |
InChI |
InChI=1S/C12H13BrN2O/c1-15(2)8-3-4-11-9(5-8)10(7-14-11)12(16)6-13/h3-5,7,14H,6H2,1-2H3 |
Clave InChI |
OOYNNWHPLINKIW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC2=C(C=C1)NC=C2C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


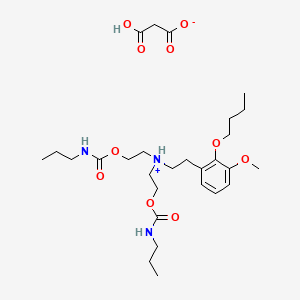
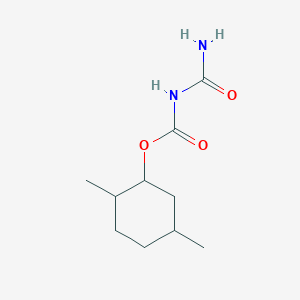

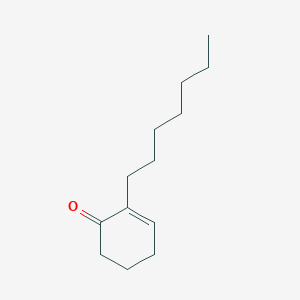
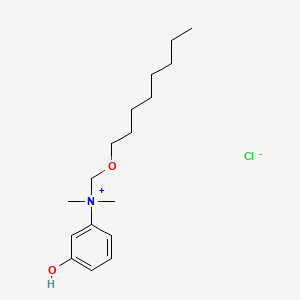
![2,4-dimethoxy-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;hydrogen sulfate](/img/structure/B13769106.png)
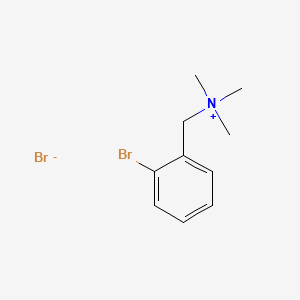
![beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-N-[2-(acetyloxy)ethyl]-, methyl ester](/img/structure/B13769115.png)
